3-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
3-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a complex organic compound featuring a benzamide core linked to a piperidine ring, which is further substituted with a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone are reacted to form the piperidine structure.
Thiophene Substitution: The thiophene moiety is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the piperidine intermediate.
Benzamide Formation: The final step involves the acylation of the piperidine-thiophene intermediate with 3-methylbenzoyl chloride under basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The benzamide and thiophene rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, derivatives of this compound have shown potential as enzyme inhibitors, particularly targeting enzymes involved in metabolic pathways. This makes it a candidate for drug development.
Medicine
In medicinal chemistry, 3-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and modifiable structure.
Mechanism of Action
The mechanism of action of 3-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and thiophene moieties are crucial for binding to these targets, potentially inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)benzamide: Lacks the thiophene moiety, which may reduce its binding affinity and specificity.
3-methyl-N-(piperidin-4-yl)benzamide: Similar structure but without the thiophene substitution, potentially altering its biological activity.
Thiophene-substituted piperidines: These compounds share the thiophene moiety but may differ in the position and nature of other substituents.
Uniqueness
The uniqueness of 3-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide lies in its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the thiophene and benzamide groups allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research fields.
Properties
IUPAC Name |
3-methyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-15-4-2-5-17(12-15)19(22)20-13-16-7-9-21(10-8-16)14-18-6-3-11-23-18/h2-6,11-12,16H,7-10,13-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLMQUIWTLRWCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2CCN(CC2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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